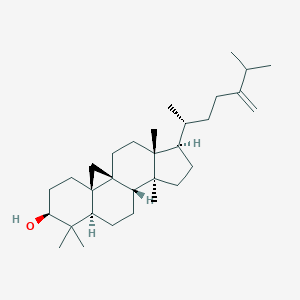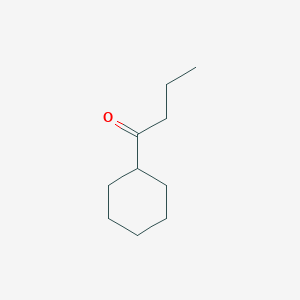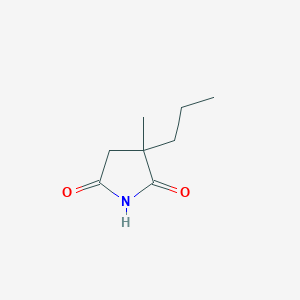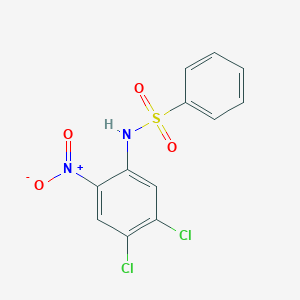
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione is a barbiturate derivative with the molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol . It is known for its sedative and hypnotic properties and is practically insoluble in water but soluble in hot water, alcohol, ether, and chloroform . This compound has been used in various therapeutic applications, primarily as a sedative and hypnotic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione involves the reaction of barbituric acid with furfural and isopropyl bromide under specific conditions . The reaction typically proceeds as follows:
Step 1: Barbituric acid is dissolved in a suitable solvent such as ethanol.
Step 2: Furfural is added to the solution, followed by the addition of isopropyl bromide.
Step 3: The reaction mixture is heated under reflux conditions for several hours.
Step 4: The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furfuryl or isopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted barbituric acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its sedative and hypnotic properties.
Medicine: Investigated for its potential therapeutic applications in treating insomnia and anxiety disorders.
Wirkmechanismus
The mechanism of action of 5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA_A receptors . This leads to increased synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity . Additionally, it may inhibit calcium channels, resulting in decreased excitatory neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another barbiturate derivative with similar sedative and hypnotic properties.
Secobarbital: Known for its use as a short-acting barbiturate.
Amobarbital: Used as an intermediate-acting barbiturate.
Uniqueness
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other barbiturates. Its furfuryl and isopropyl groups contribute to its unique chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
1146-21-0 |
|---|---|
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N2O4/c1-7(2)12(6-8-4-3-5-18-8)9(15)13-11(17)14-10(12)16/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
GPMGSASPWYMZHC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
Kanonische SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
melting_point |
169.0 °C |
Key on ui other cas no. |
1146-21-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















